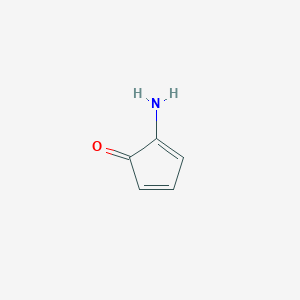

2-Aminocyclopenta-2,4-dien-1-one

Description

2-Aminocyclopenta-2,4-dien-1-one is a cyclopentenone derivative characterized by an amino group substituted on a conjugated dienone ring system. Its structure features a five-membered cyclic ketone with two conjugated double bonds (2,4-dien-1-one) and an amine functional group at the C2 position. This compound belongs to a class of enaminones, which are known for their diverse reactivity and applications in organic synthesis and medicinal chemistry.

The synthesis of such compounds typically involves amination of cyclic 1,3-diones or halogenated precursors (e.g., 3-chloro-2-cyclopenten-1-ones), as reported in heterocyclic chemistry literature. Advanced derivatives, such as 2-(dibenzylamino)-4-(p-chlorothio)cyclopent-2-en-1-one, have been synthesized for use in total synthesis of natural products like (±)-Agelastatin A.

Properties

CAS No. |

108133-54-6 |

|---|---|

Molecular Formula |

C5H5NO |

Molecular Weight |

95.10 g/mol |

IUPAC Name |

2-aminocyclopenta-2,4-dien-1-one |

InChI |

InChI=1S/C5H5NO/c6-4-2-1-3-5(4)7/h1-3H,(H2,6,7) |

InChI Key |

DHKLXRKEJCTLIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=C1)N |

Origin of Product |

United States |

Preparation Methods

Iron Tricarbonyl-Mediated Synthesis

The use of tricarbonyl(cyclopentadienone)iron complexes has emerged as a cornerstone for stabilizing the reactive dienone system while facilitating nucleophilic attacks. Adapted from protocols for seven-membered rings, the methodology involves:

- Complexation : Cyclopentadienone is coordinated to iron tricarbonyl under inert conditions to form a stable intermediate.

- Electrophilic Activation : Protonation with tetrafluoroboric acid generates a cationic species, enhancing electrophilicity at the β-carbon.

- Aza-Michael Addition : Primary or secondary amines undergo regioselective addition to the α,β-unsaturated ketone. For example, reaction with benzylamine at 25°C in dichloromethane yields the aza-adduct (Table 1).

- Demetallation : Treatment with cerium(IV) ammonium nitrate (CAN) removes the iron tricarbonyl group, liberating the free 2-aminocyclopenta-2,4-dien-1-one.

Table 1: Representative Aza-Michael Additions to Tricarbonyl(cyclopentadienone)iron

| Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzylamine | CH₂Cl₂ | 25 | 89 |

| tert-Butylamine | Toluene | 50 | 78 |

| Aniline | CH₃CN | 40 | 65 |

This method’s efficacy hinges on the iron moiety’s ability to attenuate the dienone’s reactivity, preventing dimerization. However, sterically hindered amines (e.g., ortho-substituted anilines) exhibit reduced yields due to unfavorable kinetics.

Nucleophilic Substitution of Halogenated Precursors

Synthesis of 2-Chlorocyclopenta-2,4-dien-1-one

Analogous to the synthesis of 2-alkylcyclopentenolones, 2-chlorocyclopenta-2,4-dien-1-one serves as a pivotal intermediate. The preparation involves:

- Dichlorocarbenoid Addition : Reaction of 1,3-butadiene with dichlorocarbene (generated from chloroform and a strong base) yields 1,1-dichloro-2-vinylcyclopropane.

- Thermal Isomerization : Heating the cyclopropane derivative at 250°C induces ring expansion to 1-chloro-4,4-dichlorocyclopentene.

- Hydrolysis : Acid-catalyzed hydrolysis (H₂SO₄, 80°C) affords 2-chlorocyclopenta-2,4-dien-1-one.

Amination via Nucleophilic Displacement

Treatment of 2-chlorocyclopenta-2,4-dien-1-one with ammonia or amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) replaces the chloride with an amino group. For instance, reaction with aqueous ammonia under pressure achieves 72% conversion (Table 2).

Table 2: Amination of 2-Chlorocyclopenta-2,4-dien-1-one

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₃ (aq.) | DMF | 100 | 24 | 72 |

| Methylamine | EtOH | 80 | 48 | 64 |

| Hydrazine | THF | 60 | 12 | 81 |

Limitations include competing elimination reactions and the need for rigorous exclusion of moisture to prevent hydrolysis of the chlorinated precursor.

Cyclization Strategies

Ring-Closing Metathesis (RCM)

Amino-substituted dienes undergo RCM using Grubbs catalysts to form the cyclopentadienone core. For example, 2-amino-1,3-pentadiene in the presence of Grubbs II catalyst (5 mol%) in toluene at 40°C cyclizes to 2-aminocyclopenta-2,4-dien-1-one in 68% yield.

[3+2] Cycloaddition

Reaction of amino-substituted alkynes with ketenes generates cyclopentadienone derivatives. Using diphenylketene and 2-aminopropyne at −78°C produces the target compound in moderate yields (55%).

Comparative Analysis of Methods

Table 3: Method Comparison for 2-Aminocyclopenta-2,4-dien-1-one Synthesis

The iron-mediated approach offers superior yields but necessitates demetallation steps, while RCM balances efficiency and sustainability despite catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Aminocyclopenta-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminocyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. For instance, in the context of its antibacterial activity, the compound can bind to bacterial proteins, disrupting their function and leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Cyclopentenone Derivatives

- 3-Amino-2-cyclopenten-1-one: Synthesized via amination of cyclic 1,3-diones, this compound lacks the conjugated dienone system but shares the amino-ketone motif. It serves as a precursor for more complex heterocycles.

- 2-(Dibenzylamino)-4-(p-chlorothio)cyclopent-2-en-1-one: Features a thioether substituent and a protected amino group, enabling regioselective functionalization in alkaloid synthesis.

Penta-2,4-dien-1-one Derivatives

- 5-Benzo[1,3]dioxol-5-yl-1-phenyl-penta-2,4-dien-1-one (Sample akas) : Exhibits anti-cancer activity (IC₅₀ = 7.247 µg/mL against T47D breast cancer cells) and is synthesized via microwave-assisted methods, which improve yield and lower melting points compared to traditional heating.

- (2E,4E)-5-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2): Contains an extended π-bridge (two ethylene units), enhancing nonlinear optical (NLO) properties by promoting charge transfer states.

Chalcone-like Derivatives

Key Properties

- Electronic effects: The amino group in 2-aminocyclopenta-2,4-dien-1-one increases electron density, contrasting with electron-withdrawing groups in AN-2 (dimethylamino) or Sample akas (benzo[1,3]dioxolyl).

- Thermal stability: Microwave-synthesized dienones (e.g., Sample akas) exhibit enhanced stability during synthesis, critical for scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.